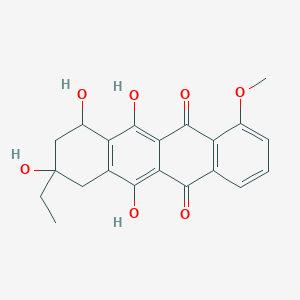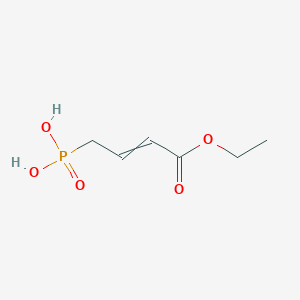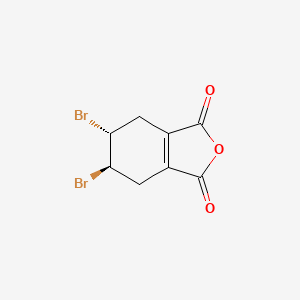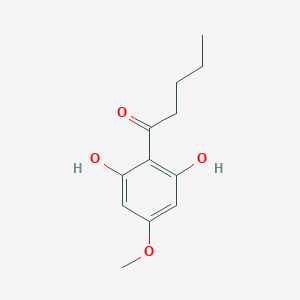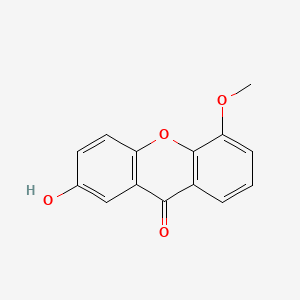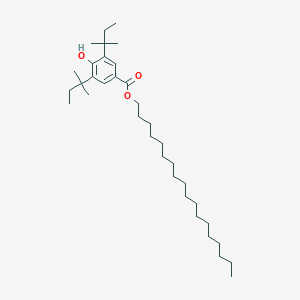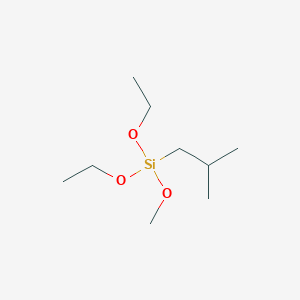
Silane, diethoxymethoxy(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, diethoxymethoxy(2-methylpropyl)- is an organosilicon compound with the chemical formula C9H22O3Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, diethoxymethoxy(2-methylpropyl)- typically involves the reaction of 2-methylpropyl alcohol with diethoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of silane, diethoxymethoxy(2-methylpropyl)- is often achieved through large-scale chemical processes that ensure high purity and yield. These methods may involve the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Silane, diethoxymethoxy(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, diethoxymethoxy(2-methylpropyl)- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of silane, diethoxymethoxy(2-methylpropyl)- include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, diethoxymethoxy(2-methylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to improve their properties and interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism by which silane, diethoxymethoxy(2-methylpropyl)- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The compound can form covalent bonds with organic and inorganic surfaces, leading to improved adhesion and stability. The specific pathways involved depend on the application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, diethoxymethoxy(2-methylpropyl)- include other organosilanes such as:
- Methyldiethoxysilane
- Triethoxysilane
- Trimethoxysilane
Uniqueness
Silane, diethoxymethoxy(2-methylpropyl)- is unique due to its specific combination of ethoxy and methoxy groups, which provide distinct reactivity and properties compared to other organosilanes. This uniqueness makes it valuable for specific applications where tailored chemical interactions are required.
Properties
CAS No. |
70776-21-5 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
diethoxy-methoxy-(2-methylpropyl)silane |
InChI |
InChI=1S/C9H22O3Si/c1-6-11-13(10-5,12-7-2)8-9(3)4/h9H,6-8H2,1-5H3 |
InChI Key |
NZDYJVYQVAVJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(C)C)(OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


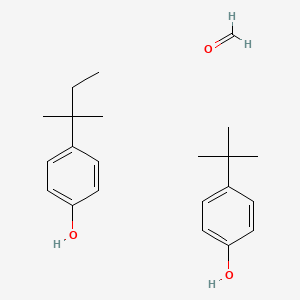
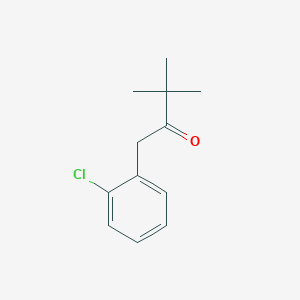
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
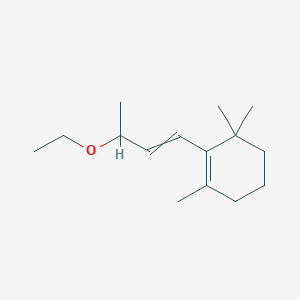
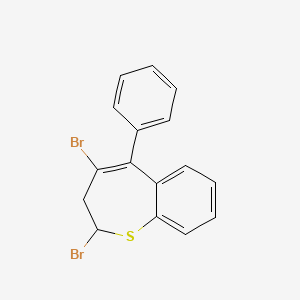
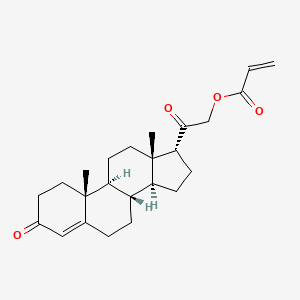
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
